molecular formula C12H12Cl2N4OS B4085997 2,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

2,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

Cat. No. B4085997
M. Wt: 331.2 g/mol
InChI Key: UBPWCWLJDYARSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is a chemical compound that has been extensively studied for its scientific research applications. This compound is a member of the benzamide family and is commonly referred to as DMTCB. DMTCB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and toxicology.

Mechanism of Action

The mechanism of action of DMTCB is not fully understood, but it is believed to involve the inhibition of oxidative stress and the activation of antioxidant pathways in cells. DMTCB has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
DMTCB has a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and to increase the activity of antioxidant enzymes. DMTCB has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in cellular metabolism.

Advantages and Limitations for Lab Experiments

DMTCB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a valuable tool for researchers in a variety of fields. However, DMTCB also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on DMTCB. One area of focus could be on its potential use as a therapeutic agent for diseases involving oxidative stress, such as neurodegenerative diseases and cancer. Another area of focus could be on the development of new analogs of DMTCB with improved pharmacological properties. Additionally, further studies could be conducted to better understand the mechanism of action of DMTCB and its effects on cellular function.

Scientific Research Applications

DMTCB has been extensively studied for its scientific research applications. It has been shown to have a variety of pharmacological and toxicological effects, making it a valuable tool for researchers in these fields. DMTCB has been used to study the effects of oxidative stress on cellular function, as well as the mechanisms of action of various drugs and toxins.

properties

IUPAC Name

2,4-dichloro-N-[1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4OS/c1-6(10-16-17-12(20)18(10)2)15-11(19)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPWCWLJDYARSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
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2,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
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2,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 4
2,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
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2,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 6
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2,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

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